molecular formula C17H13IN2O6 B3159069 2-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl 4-iodobenzenecarboxylate CAS No. 860786-20-5

2-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl 4-iodobenzenecarboxylate

Cat. No.: B3159069
CAS No.: 860786-20-5
M. Wt: 468.2 g/mol
InChI Key: ZTYQPBAIBYKVLI-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydro-2H-1,4-benzoxazine core substituted with a nitro group at position 7, a ketone at position 3, and an ethyl ester linked to a 4-iodobenzoate moiety. The benzoxazine scaffold is a heterocyclic system known for its pharmacological relevance, particularly in modulating biological targets such as retinoic acid receptor-related orphan receptor gamma (RORγ) .

Properties

IUPAC Name

2-(7-nitro-3-oxo-4H-1,4-benzoxazin-2-yl)ethyl 4-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13IN2O6/c18-11-3-1-10(2-4-11)17(22)25-8-7-14-16(21)19-13-6-5-12(20(23)24)9-15(13)26-14/h1-6,9,14H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYQPBAIBYKVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13IN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Benzoxazine Ring

  • Ethyl 2-(4-Benzyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate (7g): Substituents: Bromine at position 6, benzyl at position 4, and an ethyl acetate side chain. Physical Properties: Melting point 58–62°C; IR absorption at 1732 cm⁻¹ (ester C=O) . Synthesis: Derived from 2-benzylamino-4-bromophenol via cyclization and esterification .
  • 7-Formyl Derivatives :

    • Substituents: Formyl group at position 5.
    • Synthesis: Achieved regioselectively via Vilsmeier-Haack formylation of N-benzyl benzoxazines .
    • Comparison : The formyl group introduces a polar functional group, contrasting with the nitro group’s electron-withdrawing effects.

Modifications to the Ester Group

  • Ethyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetate Derivatives :

    • Substituents: Acetamide or aryl groups (e.g., 4-bromo, 4-iodo).
    • Biological Activity: Patent data highlight derivatives like N-{[2-(piperidin-1-yl)phenyl]methyl}-2-(3-oxo-benzoxazin-7-yl)acetamide as RORγ modulators for autoimmune diseases .
    • Comparison : Replacing the 4-iodobenzoate with acetamide (as in ) shifts the compound’s target specificity and solubility profile.
  • 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxylate: Core Structure: Dihydrobenzo[d][1,4]dioxine instead of benzoxazine. Synthesis: Esterification under reflux with K₂CO₃ promoter .

Table 1: Comparative Analysis of Key Compounds

Compound Structure Substituents Melting Point (°C) Biological Activity Synthesis Method
Target Compound (4-Iodobenzoate ester) 7-NO₂, 3-O, 4-I-C₆H₄COO N/A Potential RORγ modulation Likely esterification
Ethyl 2-(4-Benzyl-6-Br-benzoxazin-2-yl)acetate 6-Br, 4-Bn, ethyl acetate 58–62 Not reported Cyclization/esterification
7-Formyl-N-benzyl benzoxazine 7-CHO N/A Intermediate for further derivatization Vilsmeier-Haack
N-{[2-(Piperidin-1-yl)phenyl]methyl}acetamide 7-Acetamide, RORγ-targeting N/A Autoimmune disease treatment Amide coupling

Key Observations:

  • Solubility : The 4-iodobenzoate ester in the target compound likely reduces aqueous solubility compared to acetamide derivatives .
  • Reactivity : Nitro substitution at position 7 may hinder electrophilic substitution reactions compared to bromine or formyl groups .
  • Biological Targeting : Acetamide derivatives (e.g., ) show explicit RORγ modulation, whereas ester derivatives (e.g., target compound) require further pharmacological validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl 4-iodobenzenecarboxylate
Reactant of Route 2
Reactant of Route 2
2-(7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl 4-iodobenzenecarboxylate

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